4-(4-Formylphenyl)-N,N-dimethylbenzamide
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Overview
Description
4-(4-Formylphenyl)-N,N-dimethylbenzamide is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Formylphenyl)-N,N-dimethylbenzamide typically involves the formylation of N,N-dimethylbenzamide. One common method is the Vilsmeier-Haack reaction, where N,N-dimethylbenzamide reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to introduce the formyl group at the para position of the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation reactions using automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Formylphenyl)-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the formyl group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: 4-(4-Carboxyphenyl)-N,N-dimethylbenzamide.
Reduction: 4-(4-Hydroxyphenyl)-N,N-dimethylbenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Formylphenyl)-N,N-dimethylbenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its reactive formyl group.
Mechanism of Action
The mechanism of action of 4-(4-Formylphenyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents.
Comparison with Similar Compounds
4-Formylphenylboronic acid: Shares the formyl group but has a boronic acid moiety instead of a benzamide.
4-Formylphenyl-N-phenylcarbamate: Contains a carbamate group instead of a benzamide.
Uniqueness: 4-(4-Formylphenyl)-N,N-dimethylbenzamide is unique due to its combination of a formyl group and a benzamide moiety, which imparts distinct reactivity and potential for diverse applications. The presence of the dimethylamino group further enhances its solubility and reactivity in various chemical environments.
Properties
IUPAC Name |
4-(4-formylphenyl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-17(2)16(19)15-9-7-14(8-10-15)13-5-3-12(11-18)4-6-13/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTMTLLYPBDCFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001211880 |
Source
|
Record name | [1,1′-Biphenyl]-4-carboxamide, 4′-formyl-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001211880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-21-1 |
Source
|
Record name | [1,1′-Biphenyl]-4-carboxamide, 4′-formyl-N,N-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-carboxamide, 4′-formyl-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001211880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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